

# Vocacapsaicin (CA-008): A Technical Guide to its Development and History

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Vocacapsaicin** (formerly CA-008) is a first-in-class, non-opioid analgesic agent developed by Concentric Analgesics for the management of post-surgical pain.[1] It is a water-soluble prodrug that rapidly converts to capsaicin, a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.[2][3] Administered locally as a single dose during surgery, **vocacapsaicin** is designed to provide prolonged pain relief, thereby reducing or eliminating the need for postoperative opioids.[4][5] The FDA has recognized its potential by granting both Fast Track and Breakthrough Therapy designations. This guide provides a comprehensive overview of the development, mechanism of action, and clinical evaluation of **vocacapsaicin**.

## **Development History and Rationale**

The development of **vocacapsaicin** stems from the significant unmet need for effective, long-lasting, non-opioid pain management solutions in the postoperative setting. While opioids are potent analgesics, their use is associated with numerous side effects and the risk of dependence and addiction. Local anesthetics, another mainstay of postoperative pain control, offer a limited duration of action.

Capsaicin, the pungent component in chili peppers, has a long history as a topical analgesic. It selectively desensitizes C-fiber nociceptors, the nerve fibers that mediate dull, aching pain,



without causing numbness or muscle weakness. However, capsaicin's poor water solubility has historically limited its application for infiltration into a surgical site.

Concentric Analgesics developed **vocacapsaicin** as a water-soluble prodrug to overcome this limitation. This formulation allows for direct administration into the surgical wound, where it converts to capsaicin under physiological conditions, targeting pain at its source with limited systemic exposure.

#### **Mechanism of Action**

**Vocacapsaicin**'s mechanism of action is a two-step process initiated upon its administration into the surgical site.

- Prodrug Conversion: Vocacapsaicin is a proprietary, water-soluble molecule that is stable in acidic solutions but rapidly converts to capsaicin and an inactive cyclic urea metabolite (CA-101) at physiological pH (around 7.5) and temperature (37°C). This conversion occurs via an intra-molecular cyclization-release mechanism.
- TRPV1 Receptor Agonism and Desensitization: The released capsaicin acts as a potent agonist on TRPV1 receptors, which are non-selective cation channels predominantly expressed on C-fiber sensory neurons. The initial activation of TRPV1 leads to an influx of calcium and sodium ions, causing a brief period of neuronal excitation. This is followed by a prolonged state of receptor desensitization and a durable refractory state in the nociceptor, resulting in long-lasting analgesia. This selective "defunctionalization" of pain-sensing neurons provides pain relief without affecting motor function or non-painful sensations.





Click to download full resolution via product page

Mechanism of **Vocacapsaicin** conversion and subsequent TRPV1 receptor modulation.

## **Preclinical Development**

The safety and tolerability of **vocacapsaicin**, as well as its effect on bone healing, were evaluated in preclinical osteotomy models in rats and rabbits.

#### **Experimental Protocols**

- · Rat Femoral Osteotomy Model:
  - Subjects: Rats underwent a unilateral femoral osteotomy.
  - Treatment: A single perioperative dose of vocacapsaicin (vehicle, 0.15, 0.3, or 0.6 mg/kg)
    was administered by instillation directly onto the surgical site before wound closure.
  - Assessments: Animals were monitored for mortality, clinical signs, body weight, and food consumption. Bone healing was evaluated at 4 and 8 weeks post-surgery via macroscopic and microscopic examination, radiography, densitometry, and biomechanical testing.
  - Pharmacokinetics: Systemic exposure to vocacapsaicin and its metabolites was assessed.
- Rabbit Ulnar Osteotomy Model:
  - Subjects: Rabbits underwent a unilateral ulnar osteotomy.
  - Treatment: A single perioperative dose of vocacapsaicin (vehicle, 0.256 or 0.52 mg), alone or in combination with 0.5% ropivacaine, was administered via a combination of infiltration and instillation.
  - Assessments: Bone healing was evaluated at 2 and 10 weeks post-surgery.
  - Pharmacokinetics: PK characteristics of vocacapsaicin, CA-101, and capsaicin were determined.



### **Key Preclinical Findings**

- Vocacapsaicin was well tolerated locally and systemically in both models.
- There were no adverse effects on mortality, clinical signs, body weight, or food consumption.
- Importantly, vocacapsaicin did not have any deleterious effects on bone healing at any dose tested.
- Systemic exposure to **vocacapsaicin** and its metabolites was transient.

## **Clinical Development**

**Vocacapsaicin** has been evaluated in multiple clinical trials across different surgical models, consistently demonstrating significant reductions in postoperative pain and opioid consumption.

### **Phase 1b Bunionectomy Study**

A randomized, double-blind, placebo-controlled, dose-escalation study was conducted in 40 patients undergoing bunionectomy.

- Primary Objective: To evaluate the safety and pharmacokinetics of vocacapsaicin.
- Key Findings:
  - The drug was well-tolerated at all dose levels.
  - The highest dose showed a statistically significant and clinically meaningful reduction in pain intensity (over 50%) compared to the control group, lasting up to 168 hours (one week).
  - A nearly 50% reduction in opioid consumption was also observed.
  - Systemic exposure was limited; except for the highest dose, vocacapsaicin was undetectable in plasma after 45 minutes.

### **Phase 2 Bunionectomy Study**



A larger, randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial was conducted in 147 patients undergoing bunionectomy to further evaluate efficacy and safety.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Our Platform Concentric Analgesics, Inc. [concentricanalgesics.com]
- 3. Concentric Analgesics Initiates Phase 2 Clinical Study of CA-008 for Treatment of Post-Surgical Pain — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 4. FDA Grants Breakthrough Therapy Designation for Concentric Analgesics' CA-008 in Post-Surgical Pain — Concentric Analgesics, Inc. [concentricanalgesics.com]
- 5. Concentric Analgesics Announces Presentation of Vocacapsaicin Concentric Analgesics, Inc. [concentricanalgesics.com]
- To cite this document: BenchChem. [Vocacapsaicin (CA-008): A Technical Guide to its Development and History]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3324628#vocacapsaicin-ca-008-development-and-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com